
Fmoc-Pro-OH-1-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Pro-OH-1-13C is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to proline, which is labeled with the carbon-13 isotope. This compound is primarily used in peptide synthesis and serves as a building block in the creation of labeled peptides for various research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved by reacting proline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature to ensure the efficient formation of the Fmoc-protected proline.
Industrial Production Methods
Industrial production of Fmoc-Pro-OH-1-13C follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Pro-OH-1-13C undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF).
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Major Products Formed
Deprotection: The major product is proline with the Fmoc group removed.
Coupling: The major products are peptides with this compound incorporated into the peptide chain.
Applications De Recherche Scientifique
Fmoc-Pro-OH-1-13C is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of labeled peptides for studying protein-protein interactions and enzyme mechanisms.
Isotope Labeling: The carbon-13 label allows for the use of nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of peptides and proteins.
Drug Development: It is used in the development of peptide-based drugs and in the study of drug metabolism and pharmacokinetics.
Mécanisme D'action
The mechanism of action of Fmoc-Pro-OH-1-13C is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group of proline during the synthesis process, preventing unwanted side reactions. The carbon-13 label allows for detailed structural and dynamic studies using NMR spectroscopy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Pro-OH: Similar to Fmoc-Pro-OH-1-13C but without the carbon-13 label.
Fmoc-Ala-OH: An Fmoc-protected alanine used in peptide synthesis.
Fmoc-Leu-OH: An Fmoc-protected leucine used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of the carbon-13 isotope, which makes it particularly useful for NMR studies.
Propriétés
Formule moléculaire |
C20H19NO4 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i19+1 |
Clé InChI |
ZPGDWQNBZYOZTI-ZLHLYFPTSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[13C](=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


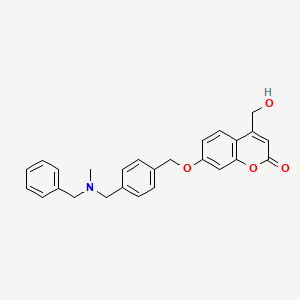
![4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12409003.png)
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
![4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12409019.png)
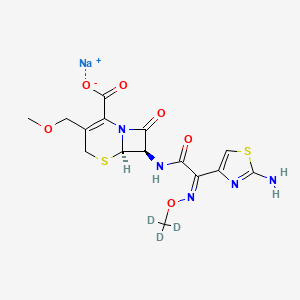
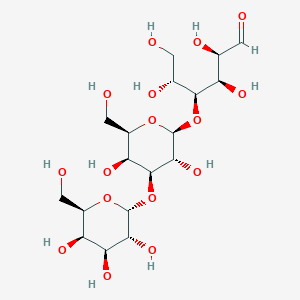
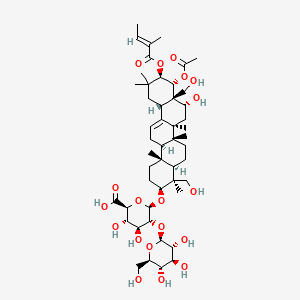
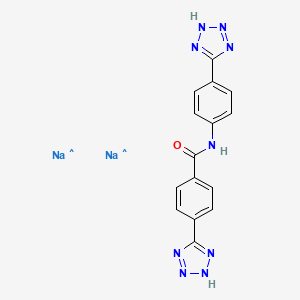
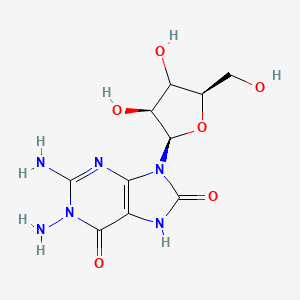
![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)
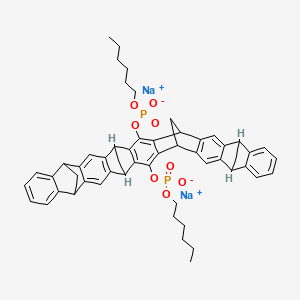
![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)
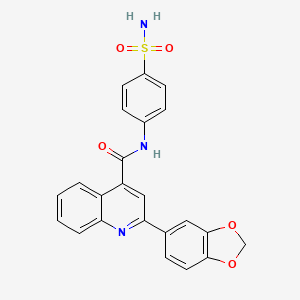
![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)
